REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10]C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.C[N:19](C)[CH:20]=[O:21]>CCOCC>[CH2:1]([O:8][CH2:9][CH2:10][N:19]=[C:20]=[O:21])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
129.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC(=O)O
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After additional stirring at 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
solvents and excess thionyl chloride were removed by evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
To an ice cooled solution of the thus prepared acid chloride (132 g) in acetone (450 ml) was added a cold solution of sodium azide (48.5 g) in water (200 ml) at 5° C
|
Type
|
ADDITION
|
Details
|
the mixture was poured into water and toluene
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with toluene
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (magnesium sulfate) the solution
|
Type
|
TEMPERATURE
|
Details
|
was heated slowly to 85° C. on a steam bath until evolution of nitrogen
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCN=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |